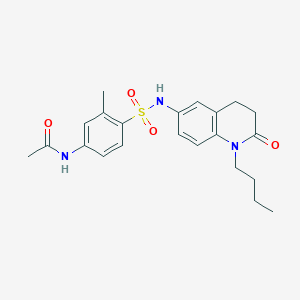

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Description

The compound N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a butyl group at position 1 and a sulfamoyl bridge linking to a 3-methylphenylacetamide moiety. Its structure combines a bicyclic quinoline system with a sulfonamide pharmacophore, which is commonly associated with biological activities such as enzyme inhibition or receptor modulation. The butyl chain may enhance lipophilicity, while the methyl group on the phenyl ring could influence steric interactions in binding environments.

Properties

IUPAC Name |

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-4-5-12-25-20-9-7-19(14-17(20)6-11-22(25)27)24-30(28,29)21-10-8-18(13-15(21)2)23-16(3)26/h7-10,13-14,24H,4-6,11-12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLHCXRPTDNAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development.

The molecular structure of this compound includes several functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 394.52 g/mol |

| LogP | 4.4262 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.17 Ų |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

- DNA Intercalation : The quinoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes involved in critical metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. The compound's structure suggests it may be effective against various bacterial strains.

- Anticancer Potential : Preliminary studies indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the overall therapeutic potential of the compound.

Case Studies

Several studies have explored the biological activity of similar quinoline derivatives:

- Study on Anticancer Activity : A study published in Medicinal Chemistry demonstrated that a related compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways .

- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that quinoline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound .

- Inflammation Models : In vivo studies have shown that compounds with similar structures can reduce inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications in Key Analogues

The following compounds share core sulfonamide or acetamide functionalities but differ in substituents and heterocyclic systems:

Key Differences and Implications

Core Heterocyclic System: The target compound’s tetrahydroquinoline core (partially hydrogenated quinoline) contrasts with the tetrahydrofuran ring in ’s compound .

Substituent Effects: Butyl vs. Benzoyl (): The butyl group in the target compound is a linear alkyl chain, likely improving membrane permeability due to increased lipophilicity. In contrast, the benzoyl group in the analogue () introduces a bulky aromatic substituent, which may sterically hinder target binding but enhance π-π stacking interactions . The thioether linkage (C–S–C) may reduce metabolic stability compared to the sulfamoyl (SO2NH) bridge in the target compound .

Synthetic Accessibility: The synthesis of the tetrahydrofuran-containing analogue () achieved a moderate yield (57%) via a one-step reaction with triethylamine and ethanol .

Physicochemical Properties :

- The tetrahydrofuran-based compound () has a melting point of 174–176°C, suggesting high crystallinity, whereas the target compound’s melting point is unreported but may differ due to the larger, more flexible butyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.